Tris(pentafluorophenyl)borane

Descripción general

Descripción

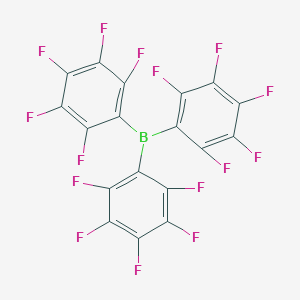

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a trivalent boron-based Lewis acid first synthesized by Massey and Park in 1963 . Its structure features a central boron atom coordinated to three electron-withdrawing pentafluorophenyl groups, creating a vacant p-orbital that confers strong Lewis acidity. This compound is thermally stable, resistant to hydrolysis, and commercially available, making it a versatile catalyst in organic synthesis .

Key applications include:

- Carbene transfer reactions: Activation of α-diazocarbonyl compounds for cyclization, alkenylation, and X-H insertion .

- Hydrosilylation and hydride transfer: Catalyzing Piers–Rubinsztajn reactions in polysiloxane chemistry .

- Frustrated Lewis Pair (FLP) chemistry: Enabling hydrogenation and small-molecule activation .

- Polymerization: Serving as a co-catalyst in olefin polymerization .

Métodos De Preparación

Tris(pentafluorophenyl)borane is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps :

- Formation of the Grignard reagent: [ \text{C6F5Br} + \text{Mg} \rightarrow \text{C6F5MgBr} ]

- Reaction with boron trichloride: [ 3\text{C6F5MgBr} + \text{BCl3} \rightarrow (\text{C6F5})3\text{B} + 3\text{MgBrCl} ]

The synthesis originally employed pentafluorophenyllithium, but this reagent can detonate with the elimination of lithium fluoride . Industrial production methods follow similar routes but are optimized for larger scales and higher yields.

Análisis De Reacciones Químicas

Piers–Rubinsztajn Reaction

TPFPB catalyzes the condensation of hydrosilanes (Si–H) with alkoxysilanes (Si–OR), silanols (Si–OH), alcohols (R–OH), or water to form siloxane bonds (Si–O–Si) under mild conditions . This reaction is pivotal in silicone synthesis, avoiding acid/base-mediated depolymerization.

Mechanism :

- TPFPB forms a complex with hydrosilane via Si–H→B interaction , polarizing the Si–H bond .

- Nucleophilic attack by oxygen-containing substrates (e.g., alkoxysilanes) leads to hydride transfer to carbon or hydrogen, releasing R–H or H₂ .

- Siloxane bond formation occurs with high regioselectivity and yields >90% .

Example :

Activation of Silanes for Reductions

TPFPB activates Si–H bonds in hydrosilanes (e.g., PhSiH₃, Et₃SiH) for:

- Carbonyl reductions : Converts aldehydes/ketones to alcohols via a frustrated Lewis pair (FLP) mechanism .

- Deoxygenation of alcohols : Transforms R–OH to R–H using hydrosilanes .

Key Data :

| Substrate | Product | Catalyst Loading | Yield |

|---|---|---|---|

| Benzaldehyde | Benzyl alcohol | 0.5 mol% | 98% |

| Cyclohexanol | Cyclohexane | 1 mol% | 95% |

Frustrated Lewis Pair (FLP) Chemistry

TPFPB pairs with bulky Lewis bases (e.g., tricyclohexylphosphine) to activate small molecules:

- H₂ Activation : Splits H₂ into H⁺ and H⁻ for hydrogenation of unsaturated bonds .

- CO₂ Reduction : Converts CO₂ to formate derivatives with hydrosilanes .

Mechanistic Insight :

The steric bulk of TPFPB’s pentafluorophenyl groups prevents full adduct formation with the base, creating a “frustrated” system capable of heterolytic cleavage .

Carbenium Ion Generation and Autocatalysis

TPFPB catalyzes carbenium ion formation from aryl esters and vinyl diazoacetates, enabling regioselective pyrazole synthesis .

- Autocatalytic Pathway : In situ-generated carbenium ions accelerate subsequent reactions .

- Substrate Scope : Includes electron-rich and electron-poor aryl esters .

Water-Mediated Reactions

Trace water forms a TPFPB·H₂O adduct , a strong Brønsted acid (comparable to HCl) . This adduct:

- Causes induction periods in anhydrous reactions .

- Catalyzes siloxane formation via protonolysis of Si–H bonds .

Effect of Water Content :

| Water (ppm) | Reaction Rate (k, s⁻¹) | Induction Period |

|---|---|---|

| 0 | 0.12 | None |

| 50 | 0.08 | 10 min |

| 100 | 0.05 | 30 min |

Redox Activity and Decomposition

TPFPB undergoes a quasi-reversible one-electron reduction to form a radical anion (B(C₆F₅)₃˙⁻), which decomposes via solvolysis to tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) . This redox activity is critical in electrochemical applications but limits its use in reductive environments .

Metathesis and Functional Group Exchange

TPFPB mediates hydride transfer between silanes , enabling metathetic exchange of substituents:Applications : Synthesis of mixed chlorosilanes and functionalized polysiloxanes .

C(sp³)–F Bond Activation

TPFPB activates inert C(sp³)–F bonds in fluoroalkanes for functionalization with arenes or allylic silanes .

Example :

Aplicaciones Científicas De Investigación

Catalytic Applications

Tris(pentafluorophenyl)borane serves as a powerful catalyst in several chemical reactions, particularly those involving hydrosilanes and alkoxysilanes. The Piers–Rubinsztajn reaction is one of the most notable processes catalyzed by TPFPB, where it facilitates the condensation of hydrosilanes (Si-H) with alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-O-Si) with high yields and selectivity. This reaction is characterized by the release of hydrocarbons as byproducts, making it an efficient synthetic pathway for siloxane materials .

Table 1: Key Reactions Involving this compound

Polymerization Processes

TPFPB has been identified as an effective co-catalyst in metallocene-based polymerization processes for olefins. Its stability and strong Lewis acidity enable it to activate metallocene catalysts, facilitating the polymerization of olefins into high-performance polymers. This application highlights TPFPB's role in industrial processes, where it contributes to the production of materials with tailored properties .

Siloxane Chemistry

The compound's utility extends into siloxane chemistry, where it aids in the synthesis of various siloxane architectures. Researchers have utilized TPFPB to create bespoke siloxane products, including linear, cyclic, and macrocyclic siloxanes. The ability to control reaction conditions and precursor functionalities allows for the selective synthesis of functionalized siloxanes that are essential in materials science and nanotechnology .

Table 2: Applications in Siloxane Chemistry

Case Studies

Several studies have documented the successful application of this compound in catalysis:

- Study on Hydride Transfer : A comprehensive review highlighted TPFPB's role in catalyzing hydride transfer reactions, demonstrating its effectiveness in forming siloxane bonds under mild conditions with high yields .

- Silyl-Protected Catechol Functionalization : Research showed that TPFPB facilitated the silyl-protection of catechol derivatives, enhancing their oxidative stability during synthesis and processing. This application is particularly relevant for developing non-fouling surfaces in biomedical applications .

Mecanismo De Acción

The mechanism by which tris(pentafluorophenyl)borane exerts its effects is primarily through its strong Lewis acidity . The electron-deficient boron atom readily accepts electron pairs from Lewis bases, facilitating various catalytic processes. In hydrosilylation, for example, the compound activates the silicon-hydrogen bond, enabling the addition of silanes to carbonyl compounds. In guanylation, it activates the carbodiimide, promoting the formation of guanidines.

Comparación Con Compuestos Similares

Boron Trihalides (BF₃, BCl₃)

B(C₆F₅)₃ exhibits Lewis acidity intermediate between BF₃ and BCl₃ but surpasses both in stability. While BF₃ and BCl₃ are highly reactive and moisture-sensitive, B(C₆F₅)₃ remains inert under ambient conditions, enabling its use in protic environments . For example, BF₃ is prone to hydrolysis, forming corrosive HF, whereas B(C₆F₅)₃ resists decomposition even in moist solvents .

Catalytic Efficiency : B(C₆F₅)₃ outperforms BF₃ in carbene transfer reactions due to its ability to stabilize intermediates via B–O or B–C bond formation, depending on substrate substituents .

Triarylboranes

- Triphenylborane (BPh₃): Less Lewis acidic due to the electron-donating nature of phenyl groups. BPh₃ is rarely used in catalysis but serves as a stabilizer in organometallic chemistry .

- Tris(3,5-bis(trifluoromethyl)phenyl)borane : More acidic than B(C₆F₅)₃ but synthetically challenging and less thermally stable .

Bis(pentafluorophenyl)borane (HB(C₆F₅)₂)

HB(C₆F₅)₂, a stronger Lewis acid than B(C₆F₅)₃, is effective in hydroboration and enolate formation. However, its lower thermal stability limits its utility in high-temperature reactions . For instance, HB(C₆F₅)₂ generates reactive boron enolates for alkyne coupling but requires careful handling to prevent decomposition .

Emerging Boron Lewis Superacids

- Tris(ortho-carboranyl)borane (BoCb₃) : A halogen-free Lewis superacid with acidity surpassing B(C₆F₅)₃. BoCb₃’s sterically shielded structure enhances stability while maintaining exceptional electrophilicity, enabling catalysis under harsh conditions .

Data Tables

Table 1. Comparative Properties of Boron-Based Lewis Acids

Research Findings and Mechanistic Insights

- Substituent Effects : B(C₆F₅)₃’s catalytic efficiency in carbene transfer depends on α-diazocarbonyl substituents. For electron-deficient substrates, B–C(=N=N) bond formation (Path C) dominates, while electron-rich substrates favor B–O intermediates (Path O) .

- Radical Stability : B(C₆F₅)₃ undergoes one-electron reduction to form a radical anion (B(C₆F₅)₃˙⁻), which decomposes rapidly via solvolysis in weakly coordinating solvents like dichloromethane .

- FLP Chemistry : B(C₆F₅)₃ forms FLPs with bulky bases to activate H₂, a feat unachievable with BPh₃ due to its weaker acidity .

Actividad Biológica

Tris(pentafluorophenyl)borane (TPFPB), with the chemical formula 3B, is a highly regarded Lewis acid known for its unique properties and diverse applications in organic synthesis and catalysis. This article delves into its biological activity, focusing on its mechanisms, effects, and implications in various research contexts.

Chemical Structure and Properties

This compound consists of three pentafluorophenyl groups attached to a central boron atom, forming a planar "paddle-wheel" structure. It exhibits remarkable thermal stability and inertness, making it an ideal candidate for various chemical reactions. The compound is hygroscopic and can form stable complexes with Lewis bases, which enhances its utility in catalysis .

Key Properties of TPFPB

| Property | Value |

|---|---|

| Molecular Formula | C₁₈BF₁₅ |

| Molecular Weight | 511.98 g/mol |

| Melting Point | 126-131 °C |

| Boiling Point | 327.3 °C |

| Density | 1.7 g/cm³ |

| Flash Point | 151.7 °C |

Catalytic Applications

TPFPB has garnered attention for its catalytic properties in organic synthesis, particularly in the formation of carbenium ions and the synthesis of N-substituted pyrazoles. A study demonstrated that TPFPB facilitates the generation of carbenium species from aryl esters and vinyl diazoacetates, leading to high selectivity in product formation . This reaction exemplifies TPFPB's role as a catalyst in metal-free organic synthesis.

Hydride Transfer Reactions

Recent research highlights TPFPB's capability to catalyze hydride transfer reactions between silanes and alkoxysilanes. This process is crucial for synthesizing new materials with potential applications in optoelectronics . The interaction of TPFPB with silane reagents can significantly enhance reaction rates, showcasing its effectiveness as a catalyst.

Electrochemical Behavior

The electrochemical properties of TPFPB have been extensively studied, revealing its ability to undergo one-electron reduction to form radical anions. This reduction process is quasi-reversible and leads to rapid decomposition of the radical intermediate . Understanding these electrochemical behaviors is essential for developing applications in sensors and other electronic devices.

Study on Radical Anion Stability

A kinetic study investigated the fate of the this compound radical anion in weakly coordinating solvents. The findings indicated that the radical anion decomposes rapidly following its formation, suggesting limited stability under certain conditions. This research provides insights into the reactivity patterns of TPFPB and its derivatives .

Hydrosilylation Reactions

In another study, TPFPB was shown to effectively catalyze hydrosilylation reactions involving aldehydes. The mechanism involves the coordination of TPFPB to silanes, facilitating the transfer of hydride ions to aldehydes . This catalytic behavior underscores TPFPB's versatility in synthetic chemistry.

Implications and Future Directions

The biological activity of this compound extends beyond simple catalysis; it plays a significant role in advancing synthetic methodologies that are environmentally friendly and metal-free. As research continues to explore its applications in various fields such as materials science, biochemistry, and pharmaceuticals, TPFPB is poised to become a crucial component in developing innovative chemical processes.

Q & A

Basic Research Questions

Q. How is the Lewis acidity of BCF experimentally quantified, and what factors influence its strength?

BCF’s Lewis acidity is commonly measured using the Gutmann-Beckett method , which quantifies acceptor numbers via P NMR shifts in triethylphosphine oxide (EtPO) adducts . Electron-withdrawing pentafluorophenyl groups enhance acidity by reducing electron density at the boron center. Comparative studies with derivatives like tris(3,5-difluorophenyl)borane show that fluorination position and steric effects modulate acidity . X-ray crystallography and DFT calculations further validate bond-length changes (e.g., shortened B–L bonds in adducts) as indicators of acid strength .

Q. What synthetic methods are used to prepare BCF adducts with Lewis bases, and how are they characterized?

BCF adducts (e.g., nitriles, isonitriles, phosphines) are synthesized by reacting BCF with excess Lewis base in non-coordinating solvents like pentane . Characterization relies on:

- IR spectroscopy : ν shifts to higher wavenumbers (e.g., Δν = +50 cm for acetonitrile adducts) indicate increased bond strength due to boron coordination .

- X-ray diffraction : Reveals decreased C≡N bond lengths (e.g., 1.14 Å → 1.12 Å in (CF)B·NCPh) .

- Multinuclear NMR : B and F NMR track boron coordination geometry and fluorine environment changes .

Q. How does BCF influence polymer depolymerization vs. block copolymer synthesis?

BCF selectively depolymerizes polycarbonates via Lewis acid-mediated chain scission , while weaker acids like triphenylborane catalyze block copolymerization of epoxides, anhydrides, and CO . The selectivity arises from BCF’s stronger acidity, which destabilizes carbonate linkages. Kinetic studies using H NMR or GPC monitor molecular weight changes, revealing depolymerization rates >90% within 2 hours under mild conditions (25°C, 1 mol% BCF) .

Advanced Research Questions

Q. What mechanistic role does BCF play in frustrated Lewis pair (FLP) chemistry for small-molecule activation?

In FLP systems, BCF activates H, silanes, or NH by polarizing σ-bonds through synergistic electron withdrawal . For example:

- H activation : BCF abstracts hydrides from donor molecules, forming [H–B(CF)] intermediates. Kinetic isotope effects (KIE ≈ 2.5) and B NMR shifts (δ = –5 to –10 ppm) confirm heterolytic cleavage .

- NH sensing : In organic transistors, BCF enhances NH detection (limit: 350 ppb) by forming stable adducts that alter charge transport. AFM and FET mobility measurements correlate doping efficiency with BCF concentration .

Q. How do redox properties of BCF impact its stability in electrochemical applications?

BCF undergoes quasi-reversible one-electron reduction (E = –1.79 V vs. Fc/Fc in CHCl), forming a radical anion [B(CF)] that rapidly decomposes via solvolysis (k ≈ 6 s) . Decomposition pathways yield tetracoordinated borates (e.g., [B(CF)]), identified by F NMR and ESI-MS. Stability is solvent-dependent: weakly coordinating solvents (1,2-difluorobenzene) slow decomposition compared to THF .

Q. What contradictions exist in BCF’s catalytic behavior across polymerization and doping studies?

- Polymerization : BCF depolymerizes polycarbonates but fails to initiate olefin polymerization without metallocene cocatalysts . This contrasts with weaker boranes (e.g., BPh), which polymerize epoxides but lack depolymerization activity .

- Doping : BCF enhances organic semiconductor mobility (e.g., PTAA: 3.7 cm V s) by p-doping via charge-transfer complexes. However, excessive doping (>10 wt%) induces charge trapping, reducing device performance. UV-vis-NIR and Hall effect measurements optimize doping ratios .

Q. How does BCF compare to newer borane Lewis acids (e.g., BTolF) in reactivity and applications?

BTolF [B(CFCF)] exhibits 9–10% higher Lewis acidity than BCF (Gutmann-Beckett) due to trifluoromethyl groups, enabling activation of stronger σ-bonds (e.g., C–F) . However, BCF remains preferred for FLP catalysis due to synthetic accessibility and established protocols. Gas-phase electron diffraction (GED) and SC-XRD reveal BTolF’s distorted trigonal-planar geometry, contrasting BCF’s symmetrical structure .

Q. Methodological Recommendations

Propiedades

IUPAC Name |

tris(2,3,4,5,6-pentafluorophenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18BF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAJXDYVZBHCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18BF15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074594 | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109-15-5 | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1109-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(pentafluorophenyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(PENTAFLUOROPHENYL)BORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3WU5E2578 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.